ethyl 2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoacetate is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.229 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of ethyl 2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with N-methyl-N-(pyrimidin-2-yl)methylamine under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
ethyl 2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
ethyl 2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Wirkmechanismus
The mechanism of action of ethyl 2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoacetate involves its interaction with specific molecular targets. The pyrimidine ring in its structure allows it to bind to nucleic acids and proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to its antimicrobial and antiviral effects .
Vergleich Mit ähnlichen Verbindungen
ethyl 2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoacetate can be compared with other pyrimidine derivatives such as:
Ethyl 2-oxo-2-[N-methyl-N-(pyrimidin-4-yl)methylamino]acetate: Similar in structure but with a different position of the pyrimidine ring, leading to variations in reactivity and biological activity.
Methyl 2-oxo-2-[N-methyl-N-(pyrimidin-2-yl)methylamino]acetate: The presence of a methyl ester group instead of an ethyl ester group can influence its solubility and reactivity.
These comparisons highlight the unique properties of this compound, making it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C10H13N3O3 |
---|---|
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
ethyl 2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoacetate |
InChI |
InChI=1S/C10H13N3O3/c1-3-16-10(15)9(14)13(2)7-8-11-5-4-6-12-8/h4-6H,3,7H2,1-2H3 |
InChI-Schlüssel |
HTYKZMDMYWAQQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)N(C)CC1=NC=CC=N1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.